7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-6(5-18-2)12-8(15)7-9(16)13-11-14(10(7)17)3-4-19-11/h3-4,6,16H,5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZCNNMZVRYVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dry acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The chemical reactions of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide can be categorized into several types based on their nature and the functional groups involved.
Key Reactions and Mechanisms
The compound can undergo various important chemical reactions:
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Oxidation : The hydroxyl group can be oxidized to form carbonyl derivatives using oxidizing agents such as potassium permanganate.
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Reduction : The carbonyl groups may be reduced to alcohols or amines using reducing agents like sodium borohydride.
Reaction Conditions
Careful control of reaction conditions is essential for optimizing yields and purity. Key parameters include:
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Temperature : Elevated temperatures may be required for certain reactions to proceed efficiently.
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Solvent Choice : The choice of solvent can significantly influence reaction rates and product selectivity.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insights into the molecular structure by identifying the environment of hydrogen and carbon atoms within the compound.
Mass Spectrometry (MS)
Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound, confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on characteristic absorption bands corresponding to molecular vibrations.
Interaction with Biological Targets
The compound's structure suggests potential interactions with enzymes or receptors involved in metabolic pathways, particularly those related to sirtuins, which are implicated in aging and metabolic regulation.
Therapeutic Development
Due to its unique chemical properties, this compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| Key Functional Groups | Hydroxyl, Carboxamide |
| Potential Applications | Therapeutic agents |
| Common Synthesis Methods | Condensation, N-Alkylation |
This article provides an overview of the chemical reactions associated with 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide based on current research findings and synthesis methodologies. Further exploration into this compound's properties could enhance our understanding of its potential applications in medicinal chemistry.
Scientific Research Applications
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Hydroxy vs. Methoxy Groups : The target compound’s 7-hydroxy group enables stronger hydrogen bonding compared to the 3-hydroxypropyl analog’s terminal hydroxy group, which may improve target binding but reduce membrane permeability .
- N-Substituents : The 1-methoxypropan-2-yl chain in the target compound offers steric hindrance intermediate between the 3-hydroxypropyl (flexible) and phenyl (rigid) groups, influencing pharmacokinetics .
Crystallographic and Conformational Analysis
Crystallographic studies of related thiazolo[3,2-a]pyrimidines (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) reveal a puckered pyrimidine ring with dihedral angles of ~80.9° between the thiazolo-pyrimidine and aryl rings .
Table 2: Crystallographic Parameters
Biological Activity
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-24-3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that compounds similar to 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity against Cancer Cell Lines: A derivative demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells, with a potency greater than the reference drug Sorafenib .
- Selectivity: The compound displayed low toxicity towards normal liver cells (Chang liver), indicating a favorable therapeutic index .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also been reported to possess antibacterial properties. The compound's structure allows it to inhibit bacterial growth effectively.
Research Insights:
- Broad-Spectrum Activity: Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives exhibited antibacterial activity comparable to established antibiotics like Ciprofloxacin .
Antidiabetic and Antifungal Properties
In addition to its antitumor and antibacterial activities, thiazolo[3,2-a]pyrimidines are being investigated for their potential antidiabetic and antifungal effects.
Study Results:
- Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes related to glucose metabolism.
- Antifungal Activity: Preliminary tests suggest efficacy against common fungal pathogens.
The biological activity of 7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial survival.
- Receptor Modulation: It has been identified as a positive allosteric modulator for certain receptors, enhancing their activity in therapeutic contexts .
Data Table: Biological Activities Summary
Case Study 1: Cytotoxicity Assessment
A study involving the evaluation of thiazolo[3,2-a]pyrimidine derivatives revealed that compounds with specific substitutions at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to others in the series. This highlights the importance of structural modifications in optimizing biological activity .
Case Study 2: Antibacterial Efficacy
Another study tested various thiazolo-pyrimidine derivatives against resistant bacterial strains. The findings indicated that certain modifications significantly improved antibacterial potency, suggesting a pathway for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
